molecular formula C17H15BrN2S B3020749 4-(4-bromophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine CAS No. 406472-15-9

4-(4-bromophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine

Cat. No.: B3020749
CAS No.: 406472-15-9
M. Wt: 359.29
InChI Key: IRISWUFIEOUHCJ-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a bromophenyl group and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the bromophenyl and phenylethylamine groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring, followed by bromination and subsequent amination reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The thiazole ring and the phenylethylamine moiety can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents for these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate may be employed.

    Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted thiazole derivatives.

Scientific Research Applications

4-(4-Bromophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biological studies to investigate the function of specific proteins or enzymes.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-bromophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine include other thiazole derivatives with different substituents on the thiazole ring or the phenylethylamine moiety.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other thiazole derivatives. This makes it a valuable compound for exploring new chemical space and developing novel applications.

Properties

IUPAC Name

4-(4-bromophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2S/c18-15-8-6-14(7-9-15)16-12-21-17(20-16)19-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRISWUFIEOUHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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